Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate

Description

Properties

IUPAC Name |

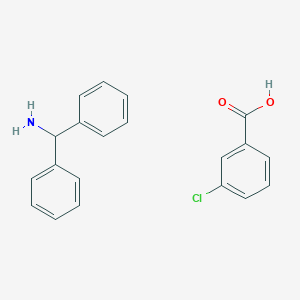

3-chlorobenzoic acid;diphenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKGEFYSQBUWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169115 | |

| Record name | Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171507-26-9 | |

| Record name | Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171507269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate typically involves the esterification of benzenemethanamine with 3-chlorobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate is characterized by its unique structure, which includes a benzenemethanamine core with an alpha-phenyl group and a 3-chlorobenzoate ester. Its molecular formula is , and it exhibits distinct chemical behavior that can be exploited in various reactions. The compound's reactivity is influenced by the presence of the amine group and the chlorinated aromatic ester, which may confer unique biological activities compared to structurally similar compounds.

Pharmaceutical Applications

- Drug Development : The compound's structure suggests potential for development as a pharmaceutical agent. Its interaction with biological systems can be studied to evaluate its efficacy and safety profiles.

- Biological Studies : Interaction studies involving this compound are crucial for understanding its behavior in biological systems. Research indicates that it may serve as a precursor for synthesizing biologically active molecules or as a research tool in pharmacological studies.

- Catalytic Applications : The compound has shown potential in catalyzing various organic reactions, including C–N bond formation, which is relevant in synthesizing pharmaceuticals and agrochemicals .

Organic Synthesis

This compound can be utilized in several synthetic pathways:

- Synthesis of Complex Molecules : The compound can act as a building block for creating more complex organic molecules through various reactions such as acyloxylation and alkylation processes .

- Reactivity Studies : Its unique functional groups allow for diverse reactivity patterns, making it valuable for exploring new synthetic methodologies and improving existing ones.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzylamine | C6H5CH2NH2 - simple amine with a benzene ring | Common precursor in organic synthesis |

| 1-Phenylethylamine | C6H5C(CH3)NH2 - chiral derivative of benzylamine | Exhibits chirality; used in pharmaceuticals |

| Chlorobenzylamine | C6H4ClCH2NH2 - chlorinated derivative of benzylamine | Enhanced reactivity due to chlorine |

| This compound | C20H18ClNO2 - complex structure with amine and ester groups | Potential for diverse applications in drug development |

Case Studies

- Pharmaceutical Development : Research has indicated that derivatives of benzenemethanamine can exhibit significant biological activity. For example, derivatives have been investigated for their potential use in treating conditions such as reperfusion injury .

- Catalytic Studies : A study demonstrated the compound's ability to facilitate C–N bond formation efficiently under mild conditions, showcasing its utility in synthesizing secondary amines from primary amines and alcohols .

Mechanism of Action

The mechanism of action of Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison :

Substituent Impact Analysis :

- Chlorine vs. Methoxy Groups : The 3-chloro substituent in the target compound likely confers higher resistance to microbial degradation compared to methoxy groups, as observed in 3CBA metabolism (via chlorocatechol pathways) . Methoxy groups, being electron-donating, may increase solubility but reduce persistence in environmental systems .

- Trifluoromethyl Groups : CF₃-substituted analogs exhibit greater stability and slower degradation due to the strength of C-F bonds, contrasting with the relatively reactive C-Cl bond in 3-chlorobenzoate esters .

Biodegradation and Environmental Fate

- Degradation Pathways: The 3-chlorobenzoate ester in the target compound may follow pathways similar to 3CBA, which is metabolized by Rhodococcus opacus via 3-chloro- or 4-chlorocatechol intermediates. However, the ester linkage could delay degradation, as hydrolysis is required prior to ring cleavage . In contrast, non-chlorinated analogs (e.g., benzoate esters) are degraded more efficiently through standard ortho-cleavage pathways without toxic intermediates .

- Enzyme Specificity: 3-Chlorobenzoate 1,2-dioxygenase (3CBDO) in Actinobacteria shows narrow substrate specificity, preferring 3CBA over other halogenated benzoates.

Research Findings and Implications

- pH/Temperature Sensitivity : Cell extracts of Desulfomonile tiedjei dehalogenate 3CBA optimally at pH 7–8 and 30–40°C, indicating that environmental conditions significantly impact degradation efficiency .

- Regulatory Challenges : Chlorinated compounds like the target ester may require stringent regulation under EPA guidelines due to structural similarities to persistent pollutants listed in .

Biological Activity

Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate, commonly referred to as phenethyl 3-chlorobenzoate, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including mutagenicity, receptor interactions, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of phenethyl 3-chlorobenzoate can be represented as follows:

- Molecular Formula : CHClO

- CAS Number : 94-47-3

This compound features a chlorobenzene moiety that may influence its biological interactions and pharmacological effects.

1. Mutagenicity and Genotoxicity

Research on the mutagenic potential of phenethyl 3-chlorobenzoate has been conducted using various assays:

- Ames Test : A bacterial reverse mutation assay was performed on Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA. The results indicated no significant increase in revertant colonies at concentrations up to 5000 μg/plate, suggesting that phenethyl 3-chlorobenzoate is non-mutagenic under the tested conditions .

- Micronucleus Test : An in vitro micronucleus test evaluated clastogenic activity using human peripheral blood lymphocytes. The compound did not induce micronuclei at concentrations up to 2000 μg/mL, further supporting its classification as non-clastogenic .

2. Receptor Interactions

Phenethyl 3-chlorobenzoate exhibits selective stimulant action at β-adrenergic receptors:

- In animal models, compounds related to phenethyl 3-chlorobenzoate demonstrated protective effects against histamine-induced bronchoconstriction when administered via inhalation or orally. This suggests potential therapeutic applications in treating respiratory conditions such as asthma and chronic bronchitis .

3. Pharmacological Applications

The pharmacological profile of phenethyl 3-chlorobenzoate indicates its utility in various therapeutic contexts:

- Bronchodilator Effects : The compound's ability to act on β-adrenergic receptors positions it as a candidate for bronchodilator therapy. Studies have shown that it can cause relaxation of tracheal smooth muscle contracted by prostaglandin F2α in guinea pigs .

Case Study: Respiratory Therapy

A study investigated the effects of phenethyl 3-chlorobenzoate on guinea pigs subjected to induced bronchoconstriction. The results indicated:

- Dosage : Administration of the compound resulted in significant bronchodilation.

- Mechanism : The mechanism involved direct stimulation of β-adrenergic receptors, leading to muscle relaxation.

This case study highlights the potential of phenethyl 3-chlorobenzoate in treating airway obstruction diseases.

Data Summary

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Non-mutagenic in Ames test |

| Clastogenicity | Non-clastogenic in micronucleus test |

| β-adrenergic activity | Protective against histamine-induced bronchoconstriction |

| Therapeutic potential | Possible use as a bronchodilator for asthma treatment |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzenemethanamine, alpha-phenyl-, 3-chlorobenzoate?

- Methodological Answer : The compound can be synthesized via esterification of alpha-phenylbenzenemethanamine with 3-chlorobenzoic acid. A typical procedure involves:

Dissolving equimolar amounts of alpha-phenylbenzenemethanamine and 3-chlorobenzoic acid in a dry aprotic solvent (e.g., dichloromethane).

Activating the carboxylic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI.

Stirring under nitrogen at room temperature for 12–24 hours.

Purifying the product via column chromatography or recrystallization.

- Validation : Monitor reaction progress using TLC or NMR. Confirm the ester bond via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the aromatic protons, amine protons (if free), and ester linkage.

- IR : Identify ester carbonyl (~1700 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For structural elucidation if single crystals are obtainable .

Advanced Research Questions

Q. How does 3-chlorobenzoate participate in coordination chemistry applications?

- Methodological Answer : The 3-chlorobenzoate anion can act as a bridging ligand in metal-organic frameworks (MOFs) or coordination complexes. For example:

- In Mn-based complexes, it bridges MnII and MnIII ions via carboxylate oxygen atoms, forming σ-bonds and stabilizing Jahn-Teller distortions .

- Experimental Design : Synthesize the complex by reacting metal salts (e.g., MnCl₂) with the compound in aqueous/organic solvents. Use X-ray absorption spectroscopy (XAS) to study metal-ligand interactions.

Q. How can researchers resolve contradictions in solubility data for this compound?

- Methodological Answer :

Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to assess purity and polymorphic forms.

Solubility Screening : Use standardized solvents (e.g., water, DMSO, ethanol) under controlled temperatures.

Titration Methods : Employ potentiometric titration to determine solubility product constants (Ksp) in aqueous media.

- Data Interpretation : Cross-reference results with thermodynamic databases (e.g., NIST) and account for hydration states or counterion effects .

Q. What are the environmental degradation pathways of this compound?

- Methodological Answer :

- Biodegradation Studies : Use bacterial strains like Pseudomonas sp. B13 or Alcaligenes sp. A7-2, which metabolize 3-chlorobenzoate via ortho-cleavage pathways. Monitor degradation products (e.g., fluoromuconates) via HPLC or LC-MS .

- Abiotic Degradation : Expose the compound to UV light or hydroxyl radicals (via Fenton reactions) and analyze intermediates using GC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.